molecular formula C8H13NO B15236246 1-(Furan-3-YL)-2-methylpropan-1-amine

1-(Furan-3-YL)-2-methylpropan-1-amine

Cat. No.: B15236246
M. Wt: 139.19 g/mol
InChI Key: YXKNHVDHEMUHQT-UHFFFAOYSA-N
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Description

1-(Furan-3-YL)-2-methylpropan-1-amine is an organic compound featuring a furan ring attached to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-YL)-2-methylpropan-1-amine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method is the reductive amination of 3-furancarboxaldehyde with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride . This reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-YL)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Furan-3-YL)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Furan-3-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-YL)-2-methylpropan-1-amine: Similar structure but with the furan ring attached at the 2-position.

    1-(Thiophen-3-YL)-2-methylpropan-1-amine: Contains a thiophene ring instead of a furan ring.

    1-(Pyridin-3-YL)-2-methylpropan-1-amine: Contains a pyridine ring instead of a furan ring.

Uniqueness

1-(Furan-3-YL)-2-methylpropan-1-amine is unique due to the presence of the furan ring at the 3-position, which can influence its reactivity and interaction with biological targets. This structural feature can result in distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(furan-3-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C8H13NO/c1-6(2)8(9)7-3-4-10-5-7/h3-6,8H,9H2,1-2H3

InChI Key

YXKNHVDHEMUHQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=COC=C1)N

Origin of Product

United States

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